(2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
The compound “(2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” features a fused heterocyclic core comprising a thiazolo[3,2-b][1,2,4]triazine ring system with a dione moiety. Key structural attributes include:
- Substituents: A 2-chlorobenzyl group at position 6 and a 2,4-dichlorobenzylidene group at position 2. The (2Z) configuration indicates the stereochemistry of the benzylidene double bond, which likely influences molecular geometry and intermolecular interactions.
- Chlorinated substituents are introduced via substituted benzaldehyde precursors.
- Potential Applications: Chlorinated heterocycles are often explored for biological activity, including enzyme inhibition (e.g., acetylcholinesterase, as in ) or antimicrobial properties.
Properties
Molecular Formula |
C19H10Cl3N3O2S |
|---|---|
Molecular Weight |
450.7 g/mol |
IUPAC Name |
(2Z)-6-[(2-chlorophenyl)methyl]-2-[(2,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C19H10Cl3N3O2S/c20-12-6-5-11(14(22)9-12)8-16-18(27)25-19(28-16)23-17(26)15(24-25)7-10-3-1-2-4-13(10)21/h1-6,8-9H,7H2/b16-8- |
InChI Key |
QZMLCWNOOLSYNR-PXNMLYILSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=NC2=O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=NC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions.
Cyclization to Triazine: The thiazole intermediate is then subjected to cyclization with a suitable nitrile derivative to form the triazine ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzylidene groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. Studies have indicated that it can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets in cells suggests that it could be developed into a drug for treating infections and cancer.
Industry
In the industrial sector, (2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance their performance and durability.
Mechanism of Action
The mechanism of action of (2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death. In cancer cells, it can interfere with signaling pathways that regulate cell proliferation and survival, inducing apoptosis.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Key Observations:
Core Heterocycle Differences: The target compound’s thiazolo-triazine-dione core differs from benzodithiazine (–3) and thiazolo-pyrimidine () systems. The absence of sulfone (SO₂) groups in the target compound (vs. benzodithiazines) may enhance solubility but reduce electrophilicity .
Substituent Impact: Chlorination: The 2,4-dichlorobenzylidene group in the target compound likely increases lipophilicity and steric bulk compared to non-chlorinated analogs (e.g., ). Chlorine atoms may enhance π-π stacking or halogen bonding in target interactions .
Spectral and Physical Properties: Melting points for thiazolo-pyrimidines (213–246°C) are lower than benzodithiazines (313–315°C), possibly due to reduced molecular rigidity or weaker intermolecular forces . IR spectra of chlorinated compounds (e.g., target) would exhibit C-Cl stretches (~600–800 cm⁻¹), absent in methoxy- or cyano-substituted analogs .
Chemoinformatic Similarity
- Using Tanimoto coefficients (), the target compound shows higher structural similarity to chlorinated analogs () than to benzodithiazines or thiazolo-pyrimidines. Substituent alignment (e.g., dichlorobenzylidene vs. 4-chlorobenzylidene in ) is critical for activity prediction .
Biological Activity
The compound (2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Biological Activity Overview
The biological activity of the compound has been assessed through various studies focusing on its antimicrobial properties, cytotoxicity, and other pharmacological effects. The following sections detail these findings.
Antimicrobial Activity
Recent studies have indicated that compounds similar to (2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exhibit significant antimicrobial activity. For instance:
- Synthesis and Evaluation: A related study synthesized various triazole derivatives and tested their antimicrobial efficacy against bacterial and fungal strains. Results showed moderate activity compared to standard antibiotics such as Streptomycin and Nystatin .
- Mechanism of Action: The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This suggests that the thiazole and triazine moieties play a crucial role in its antimicrobial properties.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of the compound. The following observations were noted:
- Cell Line Testing: The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM.
- Comparison with Standard Drugs: When compared to established chemotherapeutics like Doxorubicin, the compound demonstrated comparable cytotoxic effects at higher concentrations.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
-
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives demonstrated that modifications at the benzyl position significantly enhanced antimicrobial efficacy. The results indicated that compounds with chlorine substitutions showed increased activity against Gram-positive bacteria. -
Case Study 2: Cancer Research
In vitro studies on the cytotoxic effects of related compounds revealed that those with similar structural features to (2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exhibited promising results in reducing tumor cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
